molecular formula C22H26N6O2 B5571656 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine

Cat. No. B5571656
M. Wt: 406.5 g/mol
InChI Key: FIVNQXRTXWLHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.21172409 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Analysis

  • Novel Heterocyclic Compounds Synthesis : Research involves synthesizing novel heterocyclic compounds with potential for various biological activities. For example, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized with promising anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Activity : Compounds featuring imidazolopyrimidines have been synthesized and demonstrated significant antimicrobial activities. This suggests potential applications in designing new antimicrobial agents (El-Kalyoubi, Agili, & Youssif, 2015).

  • Crystal and Molecular Structures : Detailed analysis of crystal and molecular structures of related compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, provides insights into their chemical behavior and potential applications in medicinal chemistry (Richter et al., 2023).

Potential Pharmacological Applications

  • Analgesic and Anti-Inflammatory Properties : The synthesis and evaluation of various derivatives demonstrate significant analgesic and anti-inflammatory activities, highlighting their potential as novel therapeutic agents (Abu‐Hashem et al., 2020).

  • Antioxidant Activities : Derivatives of pyrazolopyridine have been synthesized and tested for their antioxidant properties, indicating potential applications in oxidative stress-related disorders (Gouda, 2012).

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, if it’s a pharmaceutical, it would depend on the specific biological target .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound would be. As with any chemical, proper safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential uses. It could also involve modifying the structure to see how that affects its properties .

properties

IUPAC Name

[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-15-16(2)28(14-23-15)21-13-20(24-17(3)25-21)26-9-11-27(12-10-26)22(29)18-5-7-19(30-4)8-6-18/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVNQXRTXWLHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.